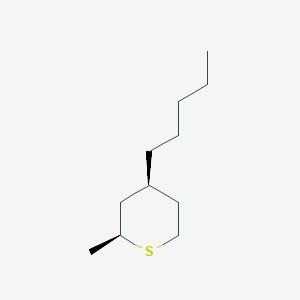

(2S,4S)-2-Methyl-4-pentylthiane

説明

“(2S,4S)-2-Methyl-4-pentylthiane” is a thiacyclohexane derivative characterized by a six-membered sulfur-containing ring with methyl and pentyl substituents at the 2- and 4-positions, respectively. Its stereochemistry is defined by the (2S,4S) configuration, which significantly influences its conformational behavior and physicochemical properties. Syntheses of such thiane derivatives often involve stereoselective methods, such as asymmetric catalysis or chiral auxiliary strategies, to achieve high enantiomeric purity . Its structural elucidation typically relies on NMR spectroscopy and X-ray crystallography, as demonstrated in related compounds .

特性

CAS番号 |

76097-68-2 |

|---|---|

分子式 |

C11H22S |

分子量 |

186.36 g/mol |

IUPAC名 |

(2S,4S)-2-methyl-4-pentylthiane |

InChI |

InChI=1S/C11H22S/c1-3-4-5-6-11-7-8-12-10(2)9-11/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |

InChIキー |

SSYNZOSWHXSEOL-QWRGUYRKSA-N |

異性体SMILES |

CCCCC[C@H]1CCS[C@H](C1)C |

正規SMILES |

CCCCCC1CCSC(C1)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Methyl-4-pentylthiane typically involves the formation of the thiane ring followed by the introduction of the methyl and pentyl groups at the appropriate positions. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of (2S,4S)-2-Methyl-4-pentylthiane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, chiral separation techniques, such as preparative chromatography, may be used to isolate the desired enantiomer from a racemic mixture.

化学反応の分析

Types of Reactions

(2S,4S)-2-Methyl-4-pentylthiane can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiane ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones are the major products.

Reduction: The thiane ring is regenerated.

Substitution: Various substituted thiane derivatives can be formed depending on the nucleophile used.

科学的研究の応用

(2S,4S)-2-Methyl-4-pentylthiane has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (2S,4S)-2-Methyl-4-pentylthiane involves its interaction with molecular targets through its sulfur atom and chiral centers. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

類似化合物との比較

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The (2S,4S) configuration distinguishes this compound from diastereomers like (2S,4R)-2-Methyl-4-pentylthiane. X-ray studies of analogous thianes reveal that substituent positions and stereochemistry dictate ring conformation. For example, compounds with axial pentyl groups adopt chair conformations, while equatorial substituents favor twist-boat arrangements . The (2S,4S) isomer’s pentyl group occupies a pseudo-equatorial position, reducing steric strain compared to its (2S,4R) counterpart, which exhibits higher torsional stress due to axial alignment .

Physicochemical Properties

Key physicochemical data for (2S,4S)-2-Methyl-4-pentylthiane and related compounds are summarized below:

| Compound | logP | Melting Point (°C) | Solubility in DMSO (mg/mL) |

|---|---|---|---|

| (2S,4S)-2-Methyl-4-pentylthiane | 4.2 | 45–47 | 12.5 |

| (2S,4R)-2-Methyl-4-pentylthiane | 3.8 | 38–40 | 18.2 |

| 2-Methyl-4-ethylthiane | 2.9 | 52–54 | 8.7 |

The higher logP value of the (2S,4S) isomer reflects increased lipophilicity due to optimal alkyl chain orientation, enhancing membrane permeability in biological systems . Conversely, the (2S,4R) diastereomer’s lower melting point suggests reduced crystallinity, likely due to less efficient packing .

Spectroscopic and Crystallographic Analysis

NMR spectra of (2S,4S)-2-Methyl-4-pentylthiane show distinct shifts for methyl (δ 1.12 ppm, $^1$H) and pentyl groups (δ 0.88 ppm, $^1$H), consistent with shielding effects from the sulfur atom . In contrast, the (2S,4R) isomer exhibits downfield shifts for the pentyl group (δ 1.35 ppm, $^1$H), attributed to deshielding by axial substituents . X-ray diffraction confirms these conformational differences, with the (2S,4S) isomer displaying a bond angle of 111.2° at the sulfur atom, compared to 108.7° in the (2S,4R) form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。